N-formyl-1H-pyrrole-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160156-23-0 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
N-formyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H6N2O2/c9-4-8-6(10)5-2-1-3-7-5/h1-4,7H,(H,8,9,10) |
InChI Key |
MDJAUADLFBYWQT-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)NC=O |
Canonical SMILES |
C1=CNC(=C1)C(=O)NC=O |
Synonyms |
1H-Pyrrole-2-carboxamide,N-formyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for N Formyl 1h Pyrrole 2 Carboxamide and Its Analogues
Direct Functionalization of Pyrrole (B145914) Rings
Direct functionalization of the pyrrole ring is a common and often efficient approach to introduce formyl and carboxamide groups. These methods typically start with a simple pyrrole derivative and introduce the desired functionalities through regioselective reactions.
Regioselective Vilsmeier-Haack Formylation Strategies for Pyrrole-2-carboxaldehydes
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. quimicaorganica.orgchemtube3d.comijpcbs.com This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. quimicaorganica.orgthieme-connect.com The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the introduction of a formyl group. quimicaorganica.orgchemtube3d.com
The regioselectivity of the Vilsmeier-Haack formylation on the pyrrole ring is highly dependent on the substituents already present on the ring and the reaction conditions. For unsubstituted pyrrole, formylation generally occurs at the C2 position due to the higher electron density at the α-positions. However, the presence of directing groups or the use of sterically hindered reagents can influence the position of formylation. thieme-connect.comresearchgate.net
Recent research has focused on developing more regioselective and environmentally friendly Vilsmeier-Haack formylation methods. For instance, new crystalline Vilsmeier reagents and dichloromethyl alkyl ethers have been developed for the regioselective formylation of 1H-pyrrole-2-carboxylates, affording either the 4-formyl or 5-formyl derivatives in high yields. acs.org Additionally, the use of sterically crowded formamides in the Vilsmeier-Haack reaction has been shown to favor the formation of the β-isomer (3-formylpyrrole). thieme-connect.comresearchgate.net Microwave-assisted Vilsmeier-Haack reactions have also been explored to accelerate the synthesis of pyrrole carboxaldehyde derivatives. rsc.org
A study by Wu et al. described a novel synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters via a copper-catalyzed oxidative annulation and direct Csp³-H to C=O oxidation. organic-chemistry.org This method avoids hazardous oxidants and harsh conditions, with mechanistic studies indicating that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.org
| Starting Material | Reagents | Product | Yield | Reference |
| Pyrrole | DMF, POCl₃ | 2-Pyrrolealdehyde | 78-79% | orgsyn.org |
| Ethyl 1H-pyrrole-2-carboxylate | Crystalline Vilsmeier Reagent, CHCl₃ | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | Nearly quantitative | acs.org |
| Methyl 1H-pyrrole-2-carboxylate | Crystalline Vilsmeier Reagent, CHCl₃ | Methyl 5-formyl-1H-pyrrole-2-carboxylate | Nearly quantitative | acs.org |
| N-substituted pyrroles | Sterically crowded formamides, POCl₃ | N-substituted pyrrole-3-carbaldehydes | - | thieme-connect.com |
| Aryl methyl ketones, arylamines, acetoacetate esters | CuCl₂, I₂, O₂ | Pyrrole-2-carbaldehyde derivatives | up to 74% | organic-chemistry.org |
Electrophilic Formylation Approaches to Pyrrole-2-carboxamides
Electrophilic formylation is a fundamental method for introducing an aldehyde group onto a pyrrole ring. Beyond the Vilsmeier-Haack reaction, other formylating agents can be employed. The choice of reagent and reaction conditions is critical to achieve the desired regioselectivity, particularly when synthesizing pyrrole-2-carboxamides where the existing carboxamide group can influence the position of the incoming electrophile.
One approach involves the use of dichloromethyl alkyl ethers, which have been shown to regioselectively formylate 1H-pyrrole-2-carboxylates. acs.org Another strategy utilizes a complex of DMF with p-nitrobenzoyl chloride for the formylation of decarboxylated dipyrrylmethanes. tandfonline.com
Furthermore, a regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes has been achieved through a Barton-Zard pyrrole synthesis to form N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides), which are then reduced to the corresponding aldehydes using lithium aluminum hydride. nih.gov
The synthesis of 5-substituted pyrrole-2-carboxaldehydes can be achieved through the generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. This involves a low-temperature bromine-lithium exchange on 2-bromo-6-(dialkylamino)-1-azafulvene derivatives, which can then react with various electrophiles. cdnsciencepub.com
Direct Amidation of Pyrrole-2-carboxylic Acids
The conversion of pyrrole-2-carboxylic acids to their corresponding carboxamides is a crucial step in the synthesis of N-formyl-1H-pyrrole-2-carboxamide and its analogues. This transformation is typically achieved through the use of peptide coupling reagents. uni-kiel.de These reagents activate the carboxylic acid, facilitating its reaction with an amine.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. uni-kiel.depeptide.comsigmaaldrich.combachem.com The choice of coupling reagent and the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can help to improve reaction efficiency and suppress side reactions like racemization. uni-kiel.debachem.comuniurb.it
The selection of the appropriate coupling reagent is often dependent on the specific substrates being used, particularly for sterically hindered amino acids or complex peptide fragments. uni-kiel.de For instance, PyAOP has been found to be particularly effective for coupling N-methylated amino acids. peptide.com
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | DCC, DIC, EDC | Commonly used, can have side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, PyAOP is good for hindered couplings. uni-kiel.depeptide.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, with HATU often being the most reactive. peptide.comsigmaaldrich.com |
Pyrrole Ring Construction Methodologies Incorporating Formyl and Carboxamide Moieties
An alternative to the functionalization of a pre-formed pyrrole ring is the construction of the pyrrole nucleus with the desired formyl and carboxamide groups, or their precursors, already incorporated into the starting materials. This approach can offer greater control over the final substitution pattern.
Paal-Knorr Condensation for Substituted Pyrroles and Pyrrole-2-carboxamides
The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com In the context of pyrrole synthesis, a 1,4-diketone is condensed with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole. wikipedia.orgorganic-chemistry.org The reaction is known for its simplicity and efficiency. rgmcet.edu.in
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The use of weak acids like acetic acid can accelerate the reaction. organic-chemistry.org
The Paal-Knorr reaction has been adapted for the synthesis of complex pyrrole-containing structures, including tricyclic pyrrole-2-carboxamides. acs.orgnih.gov In one example, a discovery library of these compounds was synthesized using a microwave-assisted Paal-Knorr reaction as a key step. acs.org Microwave irradiation has been shown to reduce reaction times and, in some cases, improve yields compared to conventional heating. acs.orgthieme-connect.com
Modern variations of the Paal-Knorr synthesis have explored the use of various catalysts to improve efficiency and sustainability. These include L-proline, rsc.org iron(III) chloride, organic-chemistry.org and cerium(IV) ammonium (B1175870) nitrate. researchgate.net Green chemistry approaches, such as using water as a solvent or employing mechanochemical activation, have also been developed. organic-chemistry.orgresearchgate.net
Knorr Pyrrole Synthesis and its Variants for Pyrrole-2-carboxamide Formation
The Knorr pyrrole synthesis is another fundamental method for constructing the pyrrole ring, involving the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org A key feature of the Knorr synthesis is that the α-amino-ketone is often prepared in situ from an oxime to avoid self-condensation. wikipedia.org
The reaction mechanism proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org
The Knorr synthesis is highly versatile and can be used to prepare a wide range of substituted pyrroles, including those with carboxamide functionalities. For example, N,N-dialkyl pyrrole-2- and/or 4-carboxamides can be synthesized by using N,N-dialkyl acetoacetamides in the reaction. wikipedia.org
Recent advancements in the Knorr synthesis include the development of catalytic versions. For instance, a manganese-catalyzed dehydrogenative coupling of 1,2-amino alcohols with keto esters provides a route to highly functionalized pyrroles. organic-chemistry.org Additionally, a Knorr-type approach has been utilized to synthesize 2-thionoester pyrroles, which can then be reduced to the corresponding 2-formyl pyrroles in a single step. nih.gov
A related synthesis involves the reaction of lithium enolates of ketones with BOC-α-amino aldehydes or ketones, which, after cyclization under acidic conditions, yield pyrroles. acs.org This method allows for the incorporation of a wide variety of substituents at any position of the pyrrole ring. acs.org
| Synthesis Name | Starting Materials | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Simple, efficient, often acid-catalyzed. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in |
| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester (or similar) | α-Amino-ketone often generated in situ. wikipedia.org |
| Barton-Zard Pyrrole Synthesis | Isocyanoacetate, Nitroalkene | Provides access to functionalized pyrroles. nih.gov |
| Gold-Catalyzed Synthesis | N-propargyl enaminone derivatives | Proceeds via an amino-Claisen rearrangement. nih.gov |
Maillard Reaction Pathways to Formylated Pyrroles as Precursors
The Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars, is a significant natural source of diverse chemical compounds, including formylated pyrroles. rsc.orgresearchgate.net These reactions, often occurring during the heating or storage of food, can serve as a bio-inspired pathway to obtain precursors for this compound. rsc.org
The formation of these pyrrole structures is a complex process. A key intermediate in many Maillard reaction pathways is 3-deoxy-D-glucosone (3-DG). rsc.org It is proposed that 2-formylpyrroles are generated from the condensation of amines or amino acids with 3-DG. rsc.org This process can lead to a variety of N-substituted 2-formylpyrroles, where the substituent on the nitrogen atom originates from the amine or amino acid involved in the reaction. rsc.orgmdpi.com
For instance, the reaction between D-glucose and L-lysine can produce ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine, a compound known as pyrraline. mdpi.com Similarly, reacting γ-aminobutyric acid (GABA) with glucose can yield γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid. mdpi.com These naturally formed N-substituted 2-formylpyrroles are valuable precursors. The formyl group at the C2 position can be further manipulated, and the carboxamide functionality can be introduced through subsequent synthetic steps.
Table 1: Examples of Formylated Pyrroles from Maillard Reactions
| Reactants | Key Intermediate | Resulting Formylated Pyrrole |
|---|---|---|
| D-Glucose + L-Lysine | 3-Deoxyglucosone | Pyrraline (ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine) mdpi.com |
| D-Glucose + γ-Aminobutyric Acid (GABA) | 3-Deoxyglucosone | γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid mdpi.com |
Multicomponent Reaction Strategies for Pyrrole-2-carboxamide Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org These reactions are particularly attractive for generating molecular diversity and complexity in a time- and resource-efficient manner, making them ideal for synthesizing libraries of pyrrole derivatives. bohrium.comorientjchem.org
Several MCRs have been developed for the synthesis of highly substituted pyrroles. rsc.orgrsc.orgbohrium.com For instance, a four-component reaction involving an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane can provide access to polysubstituted pyrroles. orientjchem.org While not all MCRs directly yield this compound, many produce pyrrole-2-carboxylate or pyrrole-2-carboxamide scaffolds that can be readily converted to the target compound.
A notable strategy involves the Barton-Zard pyrrole synthesis, which can be adapted into a multicomponent-like sequence. One such approach for creating 3,4-disubstituted pyrrole-2-carboxaldehydes begins with the reaction between N-methoxy-N-methyl-2-isocyanoacetamide (a Weinreb amide derivative) and α-nitroalkenes or β-nitroacetates. nih.gov This step furnishes N-methoxy-N-methyl pyrrole-2-carboxamides, which are stable intermediates that can be directly converted to the corresponding pyrrole-2-carboxaldehydes. nih.gov This sequence demonstrates how MCR-like thinking can be applied to efficiently construct the desired pyrrole core with the necessary functional handles for further modification. nih.gov
Table 2: Overview of Multicomponent Strategies for Pyrrole Synthesis
| Named Reaction/Strategy | Typical Components | Relevance to Pyrrole-2-carboxamide |
|---|---|---|
| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Ketoester, Ammonia/Amine | Can produce pyrrole-carboxylate esters, convertible to carboxamides. orientjchem.org |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary Amine | A classical, convergent method for pyrrole ring formation. orientjchem.org |
| Barton-Zard Adaptation | Isocyanoacetamide derivative, Nitroalkene/Nitroacetate | Directly yields a pyrrole-2-carboxamide (Weinreb amide) scaffold. nih.gov |
Post-Cyclization Derivatization Strategies for this compound
Once the pyrrole-2-carboxamide scaffold is synthesized, its chemical utility can be expanded through various derivatization strategies. These modifications can alter the molecule's properties and are crucial for developing analogues.
Functional Group Interconversions on Pyrrole-2-carboxamide Scaffolds
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. ub.eduvanderbilt.edu On a pyrrole-2-carboxamide scaffold, such transformations can be used to introduce new functionalities or to unmask reactive groups.
A prime example is the manipulation of a Weinreb amide at the C2 position. N-methoxy-N-methyl pyrrole-2-carboxamides, synthesized via methods like the Barton-Zard reaction, can be selectively reduced using a mild hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding pyrrole-2-carboxaldehyde. nih.gov This conversion is highly valuable as it transforms the stable amide into a reactive aldehyde, which can then participate in a wide range of subsequent reactions. The aldehyde itself can be further oxidized to a carboxylic acid or used in reductive amination to introduce new amine substituents.
Another sophisticated transformation is the anionic Fries rearrangement, which has been termed the "pyrrole dance." rsc.org In this reaction, an N-acylpyrrole, upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), can undergo a rearrangement where the acyl group migrates from the nitrogen atom to the C2 position of the pyrrole ring, forming a 2-aroylpyrrole. rsc.org This C-C bond-forming reaction represents a powerful method for rearranging the molecular skeleton and introducing keto functionality directly onto the pyrrole ring.
Table 3: Examples of Functional Group Interconversions on Pyrrole Scaffolds
| Starting Scaffold | Reagents | Product Scaffold | Transformation Type |
|---|---|---|---|
| Pyrrole-2-carboxamide (Weinreb) | LiAlH₄ | Pyrrole-2-carboxaldehyde | Amide to Aldehyde Reduction nih.gov |
| N-Acylpyrrole | LiN(SiMe₃)₂ | 2-Aroylpyrrole | Anionic Fries Rearrangement ("Pyrrole Dance") rsc.org |
| Pyrrole-2-carboxylic acid | SOCl₂, then Amine | Pyrrole-2-carboxamide | Acid to Amide Conversion ub.edu |
N-Alkylation and N-Arylation of Pyrrole-2-carboxamide Derivatives
Modification of the pyrrole nitrogen is a common and effective strategy for creating analogues. The hydrogen on the pyrrole nitrogen is acidic and can be readily substituted with alkyl or aryl groups. rsc.org These modifications can significantly impact the biological activity of the resulting compounds. For example, in a series of pyrrole-2-carboxamide inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), the presence of the N-H hydrogen was found to be crucial for potency. nih.gov
N-Alkylation is typically achieved by treating the pyrrole-2-carboxamide with a base followed by an alkylating agent. organic-chemistry.org Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the alkylating agent is usually an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). rsc.org The use of ionic liquids as the solvent has also been reported to facilitate highly regioselective N-alkylation of pyrroles. organic-chemistry.org
N-Arylation generally requires more specialized conditions, often involving transition metal catalysis. The copper-catalyzed Ullmann condensation or the more modern Goldberg-type reactions are standard methods. amazonaws.com These reactions couple the pyrrole nitrogen with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst, a base (like K₃PO₄ or K₂CO₃), and often a ligand to facilitate the reaction. amazonaws.comnih.gov Ligands such as derivatives of the natural amino acid L-proline have been shown to be effective in promoting this transformation under relatively mild conditions. nih.gov
Table 4: General Conditions for N-Substitution of Pyrrole-2-carboxamides
| Transformation | Reagents | Catalyst/Ligand | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | None or Phase Transfer Catalyst | DMF or DMSO solvent rsc.orgorganic-chemistry.org |
Reaction Mechanisms and Chemical Reactivity of N Formyl 1h Pyrrole 2 Carboxamide Systems
Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms, particularly at the C2 (α) and C5 (α') positions. Consequently, electrophilic attack preferentially occurs at these positions. chemistrysteps.com In the case of N-formyl-1H-pyrrole-2-carboxamide, the C2 position is already substituted, directing electrophiles primarily to the C5 and C4 positions.
Mechanistic Pathways of Formylation and Halogenation
Formylation: The introduction of an additional formyl group onto the pyrrole nucleus is typically achieved through the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgchemtube3d.com This reaction employs a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com The iminium ion acts as the electrophile, attacking the electron-rich pyrrole ring. chemistrysteps.com The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. chemistrysteps.comorganic-chemistry.org For pyrrole itself, this reaction occurs predominantly at the C2 position. chemistrysteps.com When a substituent is already present at C2, as in 1H-pyrrole-2-carboxamide, the formylation is directed to other available positions on the ring. nih.gov
Halogenation: Pyrrole is extremely reactive towards halogens, often leading to the formation of tetra-halogenated derivatives upon reaction with chlorine, bromine, or iodine. mbbcollege.in More controlled and selective halogenation can be achieved using specific reagents. For example, chlorination of a substituted pyrrole-2-carboxylate has been accomplished using N-chlorosuccinimide (NCS). nih.govacs.org Enzymatic halogenation of pyrrole rings has also been observed in biosynthetic pathways. For instance, flavin-dependent halogenases (FDHs) can catalyze the chlorination or bromination of pyrrole rings that are tethered to a carrier protein. nih.gov One such enzyme, PltA, is known to dichlorinate a pyrrolyl-S-carrier protein substrate. nih.gov
Influence of Substituents on Regioselectivity and Reactivity
The presence of substituents on the pyrrole ring significantly influences the regioselectivity and rate of subsequent electrophilic aromatic substitution reactions. Both the N-formyl and C2-carboxamide groups are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the ring remains sufficiently activated for reactions like Vilsmeier-Haack formylation and halogenation.
A clear example of substituent-directed regioselectivity is the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate. nih.govacs.org In this case, the starting molecule already possesses an electron-withdrawing carboxylate group at C2 and a fluorine atom at C3. The formylation reaction yields a mixture of two regioisomers: ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate, demonstrating that substitution occurs at the available C4 and C5 positions. nih.govacs.org
Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of a Substituted Pyrrole
| Starting Material | Reagents | Products | Ratio | Source |
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl₃, DMF | Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate and Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | 57:43 | nih.gov, acs.org |
Reactions at the Formyl Group
The aldehyde functionality of the formyl group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.
Nucleophilic Addition Reactions and Subsequent Transformations
The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. This initial addition can be followed by subsequent reactions to yield a diverse range of products.
Wittig Reaction: A prominent example is the Wittig reaction, which converts aldehydes into alkenes. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, a nucleophilic carbanion, which attacks the aldehyde's carbonyl carbon. masterorganicchemistry.comyoutube.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to form a stable phosphine (B1218219) oxide and the desired alkene. masterorganicchemistry.comorganic-chemistry.org A one-carbon homologation of a pyrrole carboxaldehyde has been demonstrated using (methoxymethyl)triphenylphosphonium (B8745145) chloride in a Wittig reaction, followed by hydrolysis of the resulting vinyl ether to yield a homologated aldehyde. clockss.org
Reaction with Organometallics: Strong nucleophiles like Grignard reagents can add to the formyl group. erowid.org To prevent the initial adduct from reacting further with another equivalent of the Grignard reagent, specialized formylating agents that form a stable chelated intermediate are often used. erowid.org
Other Nucleophilic Additions: The formyl group can undergo condensation reactions with amine derivatives. For example, it can react with 2,4-dinitrophenylhydrazine (B122626) (DNP) to form a stable hydrazone, a reaction often used for the characterization of aldehydes. nih.gov Intramolecular nucleophilic attack is also possible. In certain pyrrole derivatives, a nearby hydroxyl group can attack the formyl carbonyl to form a cyclic hemiacetal. nih.gov
Oxidation and Reduction Processes of the Aldehyde Functionality
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol or a methyl group.
Reduction: The formyl group can be completely reduced to a methyl group. For instance, the reduction of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate to ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate has been achieved using zinc dust in hydrochloric acid. nih.govacs.org The aldehyde can also be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, as demonstrated by the reduction of a pyrrole carboxaldehyde to the corresponding alcohol. clockss.org Furthermore, Raney® nickel has been used to reduce 2-thionoester pyrroles to 2-formyl pyrroles, showcasing its utility in the controlled reduction to the aldehyde oxidation state. researchgate.netrsc.orgresearchgate.net
Oxidation: While the formyl group can be oxidized to a carboxylic acid, literature more frequently describes the oxidation of other groups to form the aldehyde. For example, a methyl group on the pyrrole ring can be oxidized to a formyl group using lead(IV) acetate. rsc.org In some synthetic routes, an alcohol is oxidized to the aldehyde. rsc.org In a copper-catalyzed oxidative annulation method for synthesizing pyrrole-2-carbaldehydes, mechanistic studies have shown that the oxygen atom of the aldehyde group originates from molecular oxygen (O₂). organic-chemistry.org
Table 2: Selected Oxidation and Reduction Reactions of the Pyrrole Aldehyde Functionality and its Precursors
| Reaction Type | Starting Material Functional Group | Reagent(s) | Product Functional Group | Source |
| Reduction | Formyl | Zn dust, HCl | Methyl | nih.gov, acs.org |
| Reduction | Formyl | NaBH₄ | Alcohol | clockss.org |
| Reduction | Thionoester | Raney® Nickel | Formyl | researchgate.netrsc.org |
| Oxidation | Methyl | Lead(IV) acetate | Formyl | rsc.org |
| Oxidation | Alcohol | Various | Formyl (Aldehyde) | rsc.org |
Reactions at the Amide Moiety
The this compound molecule contains two amide-like linkages: the C2-carboxamide and the N1-formyl amide. Both are susceptible to reactions typical of amides, such as hydrolysis, although their reactivity can be influenced by their position on the heterocyclic ring.
The amide bond of the C2-carboxamide can undergo hydrolysis, typically under basic or acidic conditions, to yield the corresponding pyrrole-2-carboxylic acid. researchgate.net For example, the hydrolysis of a pyrrole-3-carboxylic acid ethyl ester to the carboxylic acid has been performed using standard conditions like aqueous sodium hydroxide (B78521). researchgate.net
The N-formyl group is also an amide and can be cleaved. This N-deformylation can occur under various conditions. For instance, N-(arylmethyl)carboxamides can undergo dealkylation via a retro-Mannich type reaction. researchgate.net The synthesis of N-formyl amides can be achieved via the catalytic formylation of primary amides, a reaction that can potentially be reversed. researchgate.net Given the two amide functionalities, selective reaction at one site over the other would depend on the specific reaction conditions employed.
Hydrolysis and Amide Coupling Reactions
The this compound molecule contains two distinct amide-like linkages: the N-formyl group (an N-acylpyrrole) and the C2-carboxamide group. Their reactivity towards hydrolysis and their formation via amide coupling reactions are fundamental to the chemistry of this system.
Hydrolysis:
The hydrolysis of this compound can proceed at two locations. The N-formyl group is susceptible to hydrolysis, which would yield 1H-pyrrole-2-carboxamide and formic acid. This reaction is analogous to the hydrolysis of other N-acylpyrroles. Base-catalyzed hydrolysis of N-acylpyrroles is a known process that proceeds via a tetrahedral intermediate. acs.org The N-formyl group, in particular, can be labile under certain conditions. For instance, studies on N-formylaminonitriles have shown that the N-formyl group can be hydrolyzed under alkaline conditions. acs.org
The C2-carboxamide group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to yield pyrrole-2-carboxylic acid and ammonia. youtube.com The general mechanism for amide hydrolysis involves the nucleophilic attack of water (in acid) or hydroxide (in base) at the carbonyl carbon, followed by the formation and breakdown of a tetrahedral intermediate. youtube.com In acidic conditions, the final amine product is protonated to form an ammonium (B1175870) salt, while in basic conditions, the carboxylic acid product is deprotonated to form a carboxylate salt. youtube.com The relative rates of hydrolysis depend on the specific reaction conditions, though formamides are often more readily cleaved than other simple alkyl or aryl amides.
Amide Coupling Reactions:
The synthesis of the C2-carboxamide moiety on a pyrrole ring is a common transformation achieved through standard amide coupling reactions. nih.govnih.gov These methods typically involve the activation of a carboxylic acid (or its salt) followed by reaction with an amine. For example, a general and efficient method for forming pyrrole-2-carboxamides involves the direct coupling of alkali metal salts of pyrrole-2-carboxylic acid with amines using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). wiley-vch.de This approach is particularly useful for pyrrole carboxylic acids that may be unstable or prone to decarboxylation. wiley-vch.de
Intramolecular Cyclization and Rearrangement Reactions
The arrangement of functional groups in this compound and its derivatives allows for various potential intramolecular reactions, leading to the formation of new heterocyclic systems.
Intramolecular Cyclization:
While specific cyclization reactions for this compound are not widely documented, the reactivity of related systems suggests potential pathways. For derivatives with appropriate side chains, intramolecular cyclization is a plausible reaction. For instance, N-substituted pyrroles and indoles with pendant alkynes can undergo radical cascade cyclizations to form fused polycyclic systems. nih.gov Similarly, gold- or palladium-catalyzed intramolecular hydroamination of amines tethered to an alkyne can form new rings, such as 2,3-dihydropyrroles. rsc.org
In a related example, acid-catalyzed hydrolysis of an N-cyano group on a sulfoximine (B86345) can be followed by an intramolecular cyclocondensation with a nearby amide to form thiadiazine 1-oxides. nih.gov This suggests that under certain conditions, the nitrogen of the C2-carboxamide in a derivative of the title compound could potentially act as a nucleophile to attack an electrophilic center generated at the N1-position, leading to a fused bicyclic structure.
Rearrangement Reactions:
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or the connectivity of a molecule is altered through the intramolecular migration of a substituent. wikipedia.org Several classic rearrangement reactions involve amide functionalities and could be applicable to derivatives of this compound.
Hofmann Rearrangement: A primary amide, when treated with bromine and a strong base, can undergo rearrangement to form a primary amine with one fewer carbon atom. byjus.com If the C2-carboxamide of the title compound is a primary amide (CONH₂), it could theoretically undergo a Hofmann rearrangement to produce 2-amino-N-formyl-1H-pyrrole. The key step is the migration of the pyrrole ring from the carbonyl carbon to the adjacent nitrogen, with the loss of the carbonyl group as carbon dioxide. masterorganicchemistry.com
Curtius Rearrangement: This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) into an isocyanate. byjus.com A derivative where the C2-carboxamide is converted to an acyl azide (from the corresponding carboxylic acid) could rearrange to form a 2-isocyanato-N-formyl-1H-pyrrole. This isocyanate is a versatile intermediate that can be converted to amines, ureas, or carbamates. masterorganicchemistry.com
Ciamician–Dennstedt Rearrangement: This is a characteristic reaction of the pyrrole ring itself. Reaction of a pyrrole with a dihalocarbene can lead to ring expansion, forming a 3-halopyridine. wikipedia.org This reaction proceeds through the formation of a dichlorocyclopropane intermediate fused to the pyrrole ring. wikipedia.org
Tautomeric Equilibria and Conformational Dynamics of this compound Derivatives
The structural flexibility and potential for proton migration in this compound derivatives give rise to interesting conformational and tautomeric possibilities.
Tautomeric Equilibria:
Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. In the this compound system, two main types of tautomerism can be considered.
Amide-Imidol Tautomerism: The C2-carboxamide group can exist in equilibrium with its imidic acid (or imidol) tautomer. This equilibrium generally heavily favors the amide form. However, the presence of an electron-withdrawing group on the amino nitrogen can influence this equilibrium in certain 2-aminopyrroles, where the amino tautomer is favored in solvents that are hydrogen bond acceptors. researchgate.net
Pyrrole-Pyrrolenine Tautomerism: The pyrrole ring itself can exhibit tautomerism. For example, 2,5-disubstituted pyrroles derived from specific precursors have been shown to exist as pyrrolidine (B122466) tautomers, with the tautomeric equilibrium being influenced by acid or base catalysis. rsc.org For the title compound, tautomerization involving the migration of the N-H proton to a ring carbon is possible but generally unfavorable due to the loss of aromaticity.
Conformational Dynamics:
The molecule possesses two key single bonds (N1–C(formyl) and C2–C(amide)) around which rotation is restricted due to partial double-bond character from π-electron delocalization. This leads to the existence of distinct rotational isomers (rotamers or conformers).
Theoretical studies on related 2-acylpyrroles provide significant insight into these dynamics. longdom.org The rotation around the bond connecting the pyrrole ring and the carbonyl group of a substituent at the C2 position is a key conformational feature. For molecules like pyrrole-2-carbaldehyde, two planar conformers are possible: an anti-conformer (also referred to as O,N-trans) and a syn-conformer (O,N-cis). Spectroscopic and computational studies have shown that the syn-conformer is generally more stable. longdom.org The stability is attributed to more effective π-electron delocalization in the syn conformation. longdom.org
Similarly, rotation around the N-formyl bond would also lead to distinct conformers. For 3-formylpyrrole, the N(H),O-cis form is found to be energetically preferred. rsc.org The barrier to rotation for these types of bonds can be significant enough to allow for the observation of distinct conformers by techniques like NMR spectroscopy at low temperatures. The free energy of activation for the syn/anti conversion in N-methylpyrrole-2-carbaldehyde, a closely related structure, has been determined experimentally. longdom.org
Table 1: Calculated and Experimental Rotational Energy Barriers for 2-Acylpyrrole Derivatives
| Compound | Method | More Stable Conformer | Rotational Energy Barrier (kcal/mol) | Citation |
| Pyrrole-2-carbaldehyde | HF/6-31G(d,p) | syn | ΔEsyn→anti = 7.14 | longdom.org |
| Pyrrole-2-carbaldehyde | HF/6-31G(d,p) | syn | ΔEanti→syn = 5.05 | longdom.org |
| N-Methylpyrrole-2-carbaldehyde | 13C NMR | - | ΔG‡ = 11.2 | longdom.org |
| Thiophene-2-carbaldehyde | 13C NMR | syn | ΔG‡ = 10.1 | longdom.org |
Note: The data presented is for analogous compounds and serves to illustrate the expected conformational behavior of the this compound system.
Advanced Spectroscopic and Structural Characterization of N Formyl 1h Pyrrole 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-formyl-1H-pyrrole-2-carboxamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the chemical environment, connectivity, and spatial arrangement of the atoms within the molecule.
High-Resolution 1H and 13C NMR for Chemical Shift and Coupling Constant Analysis
High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the molecular framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal through-bond scalar coupling between neighboring nuclei.
In the ¹H NMR spectrum of this compound, the protons on the pyrrole (B145914) ring are expected to appear in the aromatic region. Due to the electron-withdrawing effects of both the formyl and carboxamide groups, the pyrrole protons would be shifted downfield compared to unsubstituted pyrrole. ipb.pt The formyl proton (N-CHO) would likely appear as a distinct singlet at a significantly downfield chemical shift. The presence of two amide-like functionalities can lead to the observation of rotamers due to restricted rotation around the N-CHO and C(O)-NH bonds, which might result in the appearance of two sets of signals for some protons. ipb.ptspectrabase.com
The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbons of the formyl and carboxamide groups are expected to resonate at the lowest field, typically in the range of 160-180 ppm. wisc.edu The chemical shifts of the pyrrole ring carbons are influenced by the substituents, with C2 and C5 generally appearing at a different field than C3 and C4.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |
| H3 | ~6.3 | ~110 | dd, J ≈ 3.8, 2.7 Hz |
| H4 | ~6.9 | ~116 | dd, J ≈ 3.8, 1.7 Hz |
| H5 | ~7.1 | ~125 | dd, J ≈ 2.7, 1.7 Hz |
| NH (amide) | Broad singlet | - | - |
| CHO (formyl) | ~8.5-9.5 | ~160 | s |
| C2 | - | ~128 | - |
| C3 | - | ~110 | - |
| C4 | - | ~116 | - |
| C5 | - | ~125 | - |
| C=O (amide) | - | ~162 | - |
| C=O (formyl) | - | ~160 | - |
Note: The predicted values are based on the analysis of similar compounds such as pyrrole-2-carboxaldehyde and other N-substituted pyrroles. ipb.ptrsc.orgresearchgate.net Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. emerypharma.com
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network within the pyrrole ring. Cross-peaks would be observed between H3 and H4, and between H4 and H5, confirming their adjacent positions. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons to their directly attached carbons. This would allow for the unambiguous assignment of the ¹³C signals for C3, C4, and C5 based on the already assigned proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. mdpi.com Key expected correlations for this compound would include:
The formyl proton (CHO) to the formyl carbon (C=O) and potentially to the pyrrole C5.
The amide proton (NH) to the amide carbonyl carbon and the pyrrole C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY would be particularly useful in determining the preferred conformation (rotameric forms) around the N-formyl bond by observing correlations between the formyl proton and either H5 or the amide proton. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and study intermolecular interactions like hydrogen bonding. mdpi.com
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibration of the amide group would appear as a band in the region of 3100-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. researchgate.net Two distinct carbonyl (C=O) stretching bands are anticipated: one for the formyl group and one for the amide group, likely appearing in the 1650-1750 cm⁻¹ region. researchgate.net The presence of intermolecular hydrogen bonds, for instance between the N-H of one molecule and a carbonyl oxygen of another, would typically shift the N-H band to a lower wavenumber and the C=O band to a lower wavenumber as well. nsf.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3100 - 3500 |
| Pyrrole C-H | Stretch | 3000 - 3100 |
| Formyl C-H | Stretch | 2700 - 2900 |
| Amide C=O | Stretch | 1650 - 1690 |
| Formyl C=O | Stretch | 1690 - 1730 |
| Pyrrole Ring | C=C and C-N Stretch | 1400 - 1600 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state (solid, liquid, or solution). nist.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The calculated exact mass of the molecule (C₆H₆N₂O₂) is 138.0429 g/mol .
Furthermore, analysis of the fragmentation pattern in the mass spectrum (e.g., using ESI or EI ionization) offers structural confirmation. Plausible fragmentation pathways would involve the initial loss of small, stable molecules or radicals. Key expected fragmentation steps include:
Loss of the formyl group (•CHO, 29 Da).
Loss of the carboxamide group as a radical (•CONH₂, 44 Da) or isocyanic acid (HNCO, 43 Da).
Cleavage of the pyrrole ring itself, a common pathway for pyrrolic compounds.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound.
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as N-nitro-1H-pyrrole-2-carboxamide, suggests key structural features. nih.gov The pyrrole ring is expected to be largely planar. The analysis would reveal the conformation of the formyl and carboxamide substituents relative to the ring. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of both the formyl and carboxamide groups can act as acceptors, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The spectrum is sensitive to the extent of conjugation.
This compound contains a conjugated system comprising the pyrrole ring and the two carbonyl groups. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. Based on data from similar compounds like pyrrole-2-carboxaldehyde, which has absorption maxima around 250 nm and 290 nm, this compound would be expected to exhibit absorption bands in a similar region. nist.govnist.gov The presence of the additional N-formyl group might cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima depending on its electronic influence and conformation relative to the pyrrole ring. Weaker n → π* transitions associated with the carbonyl groups may also be observed. researchgate.net
Computational Chemistry and Theoretical Investigations of N Formyl 1h Pyrrole 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N-formyl-1H-pyrrole-2-carboxamide. These studies often focus on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactivity and electronic properties.
Detailed analyses of related pyrrole (B145914) derivatives show that the HOMO is typically localized on the electron-rich π-system of the pyrrole ring. nih.gov Conversely, the LUMO is generally distributed over the electron-withdrawing substituents. nih.gov In the case of this compound, both the formyl and carboxamide groups act as electron-withdrawing moieties. Therefore, the LUMO is expected to be localized over the C=O groups and adjacent atoms, indicating these sites are the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's electronic stability and reactivity. A large gap suggests high stability and low reactivity. nih.gov For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov Similar calculations on 5-formyl-1H-pyrrole-2-carboxylic acid also involved FMO analysis to determine ionization energy, electron affinity, and global hardness. researchgate.net A study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide used HOMO-LUMO compositions to describe its electronic properties. ijcce.ac.ir
These computational approaches can also map the electrostatic potential (ESP) onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of intermolecular interactions.
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |
|---|---|---|---|---|---|
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT/B3LYP/6-31G(d) | -6.678 | -2.220 | 4.458 | nih.gov |
| 5-formyl-1H-pyrrole-2-carboxylic acid | DFT/B3LYP | - | - | - | researchgate.net |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of chemical reactions, including the identification of transition states and the calculation of activation barriers. For this compound, DFT could be employed to study several key processes.
One important area of investigation is the rotational isomerism around the single bonds connecting the pyrrole ring to the carboxamide group and the formyl group to the amide nitrogen. DFT calculations can determine the energy barriers for these rotations, revealing the most stable conformations and the likelihood of interconversion at different temperatures. For example, a DFT study on N-formyl-L-prolinamide calculated the barrier heights for cis-trans isomerization to be in the range of 19.58 to 24.6 kcal/mol. researchgate.net Such calculations are critical for understanding the molecule's dynamic behavior.
Furthermore, DFT is instrumental in studying potential chemical reactions. While specific reaction mechanism studies for this compound are not detailed in the search results, the methodology is well-established. For related pyrrole-2-carboxamide derivatives, DFT has been used in structure-activity relationship (SAR) studies, which implicitly involve understanding the molecule's interaction with biological targets, a process governed by reaction energetics and transition states. nih.gov These studies help in designing new compounds with improved activity by modifying substituents to alter reaction pathways or binding affinities. nih.gov
Conformational Analysis and Energy Landscape Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying all possible low-energy shapes the molecule can adopt through rotation about its single bonds.
A key feature is the planarity of the pyrrole ring and the potential for different rotational isomers (rotamers) of the formyl and carboxamide substituents. The rotation around the C(ring)–C(amide) bond can lead to s-cis and s-trans conformers. Spectroscopic studies on pyrrole-2-carboxamide in DMSO solution have provided evidence of such rotational isomerism. researchgate.net
Computational methods, such as performing a potential energy surface (PES) scan, are highly effective for this purpose. In a PES scan, the energy of the molecule is calculated as a function of one or more torsional angles. This approach was used to find the most stable structure for the related molecule 5-formyl-1H-pyrrole-2-carboxylic acid. researchgate.net Ab initio molecular orbital studies on pyrrole-2-carbaldehyde have also been performed to determine conformational preferences and rotational barriers. rsc.org For this compound, the analysis would be more complex due to the additional rotational freedom of the N-formyl group. The energy landscape would reveal the global minimum energy structure as well as other local minima, providing a comprehensive picture of the molecule's flexibility and preferred shapes.
Table 2: Calculated Rotational Energy Barriers for Related Amide/Formyl Compounds
| Compound | Process | Method | Energy Barrier (kcal/mol) | Source(s) |
|---|---|---|---|---|
| N-formyl-L-prolinamide | cis-trans Isomerization | Ab initio/DFT | 19.58 - 24.6 | researchgate.net |
| N-formyl-L-prolinamide | Backbone Conformation Interconversion | Ab initio/DFT | 0.61 - 5.56 | researchgate.net |
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules.
For this compound, MD simulations would be invaluable for understanding its intermolecular interactions. The molecule possesses several sites capable of forming hydrogen bonds: the N-H of the pyrrole ring, the N-H of the amide, and the carbonyl oxygens of both the formyl and carboxamide groups. These interactions are crucial for its behavior in solution and in the solid state. For instance, pyrrole-2-carboxaldehyde is known to form cyclic dimers in the solid phase through N-H···O=C hydrogen bonds, mimicking the structure of a peptide β-sheet. researchgate.net MD simulations could explore the stability and dynamics of such dimers and larger aggregates in solution.
Simulations in an explicit solvent (like water or DMSO) would reveal how solvent molecules arrange around the solute and how this solvation shell affects the conformational preferences of this compound. The choice of solvent can influence properties like NMR chemical shifts, as observed for pyrrole and its derivatives, indicating significant solute-solvent interactions. ipb.pt MD simulations can provide a molecular-level explanation for these experimental observations by analyzing the specific interaction patterns and their persistence over time.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. modgraph.co.ukresearchgate.net For pyrrole derivatives, the chemical shifts are sensitive to the electronic effects of substituents. Electron-withdrawing groups, such as the formyl and carboxamide groups in the target molecule, are known to cause substantial downfield shifts for the α-protons of the pyrrole ring. ipb.pt While a prediction requires a specific calculation, the accuracy of these methods is generally high, with root-mean-square (r.m.s.) errors often below 0.2 ppm for ¹H shifts when using appropriate levels of theory like B3LYP/6–31G**. modgraph.co.uk
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. This is useful for assigning experimental peaks to specific molecular motions. For this compound, key vibrations would include the N-H stretching of the pyrrole and amide groups, and the C=O stretching of the formyl and carboxamide groups. Studies on related compounds show that C=O stretching bands are typically strong and appear in the 1650-1774 cm⁻¹ range, with their exact position being sensitive to conformation and hydrogen bonding. researchgate.netnih.govacgpubs.org For example, in pyrrole-2-carboxamide, the C=O stretching vibration shifts from 1644 cm⁻¹ in a KBr pellet (solid) to a doublet at 1689 and 1667 cm⁻¹ in a DMSO solution, indicating the presence of different conformers. researchgate.net
Table 3: Typical Calculated IR Frequencies for Functional Groups in Related Pyrrole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Amide/Ketone | C=O Stretching | 1652 - 1774 | acgpubs.org |
| Pyrrol-2-one NH | N-H Stretching | > 3300 | nih.gov |
| Aromatic/Aliphatic C-H | C-H Stretching | 2900 - 3300 | nih.gov |
| Polypyrrole N-H | N-H Stretching | 3120 | researchgate.net |
| Polypyrrole C=C | C=C Stretching | 1556 | researchgate.net |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. ijcce.ac.ir For pyrrole-based systems, the observed absorption bands are typically due to π-π* transitions within the conjugated ring system. researchgate.net The absorption spectrum of pyrrole itself shows bands around 250-287 nm. researchgate.net The presence of conjugating substituents like the formyl and carboxamide groups is expected to shift these absorptions to longer wavelengths (a bathochromic shift). A TD-DFT study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide predicted a strong excitation at 2.03 eV (which corresponds to a much longer wavelength than is typical, suggesting this value may be for a specific transition not representative of the main peak). ijcce.ac.ir
Mechanistic Aspects of Molecular Interactions with Biological Systems
Elucidation of Binding Modes with DNA Gyrase and Other Protein Targets
The primary mechanism by which pyrrole-2-carboxamide derivatives exert their antibacterial effects is through the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov The enzyme is a tetrameric complex composed of two GyrA and two GyrB subunits. nih.gov
Extensive research, including fragment-based lead generation using nuclear magnetic resonance (NMR) screening and X-ray crystallography, has demonstrated that pyrrolamides are potent inhibitors of the GyrB subunit. nih.gov They function as ATP-competitive inhibitors, binding to the ATP-binding pocket located in the N-terminal domain of GyrB. nih.govnih.gov This binding event prevents the hydrolysis of ATP, which is the energy source for the enzyme's supercoiling activity. nih.gov The inhibition of ATP hydrolysis effectively halts the catalytic cycle of DNA gyrase, leading to a disruption of DNA synthesis and ultimately, bacterial cell death. nih.gov
The binding mode has been elucidated through co-crystallization of pyrrolamide inhibitors with the GyrB protein. These studies reveal that the pyrrole (B145914) core of the inhibitor occupies the same pocket as the adenine (B156593) ring of ATP. nih.gov This allows the pyrrole-2-carboxamide scaffold to form critical hydrogen bond interactions within the active site, mimicking the natural substrate. The specificity for bacterial DNA gyrase over human topoisomerases is a key feature of these inhibitors, making them attractive candidates for antibiotic development. nih.gov
Beyond DNA gyrase, other protein targets for pyrrole-2-carboxamide derivatives have been identified. For instance, certain analogs show potent inhibitory activity against the mycobacterial membrane protein Large 3 (MmpL3), which is essential for mycolic acid transport and the formation of the mycobacterial outer membrane. nih.gov Structure-guided design and docking studies for these inhibitors indicate that the pyrrole-2-carboxamide scaffold binds within a transmembrane proton channel of MmpL3, with the pyrrole and carboxamide hydrogens being crucial for potent activity. nih.gov Another class of pyrrole-2-carboxamides has been identified as activators of insect ryanodine (B192298) receptors (RyR), intracellular calcium channels critical for muscle contraction. nih.gov Radioligand binding studies suggest that these compounds share a binding domain with diamide (B1670390) insecticides, another class of RyR activators. nih.gov
Analysis of Intermolecular Interactions with DNA and Other Biomolecules
The interaction of N-formyl-1H-pyrrole-2-carboxamide and its analogs with DNA is primarily indirect, mediated through their binding to DNA-associated proteins like DNA gyrase. By inhibiting the GyrB subunit, these compounds prevent the conformational changes in the gyrase enzyme that are necessary for it to bind, cleave, and reseal the DNA strands during the supercoiling process. nih.govnih.gov Therefore, while the inhibitor itself may not form direct bonds with the DNA molecule, its action is critically dependent on the enzyme's interaction with its DNA substrate.
However, other classes of pyrrole-containing polyamides have been specifically designed to bind directly to the minor groove of DNA. These synthetic analogs of natural polyamides like distamycin can be programmed to recognize specific DNA sequences. While structurally different from the simpler this compound, these studies provide insight into the potential for the pyrrole ring to participate in DNA recognition, typically involving hydrogen bonds between the amide groups of the polyamide and the bases on the floor of the minor groove.
The primary intermolecular interactions for the DNA gyrase inhibitors are with the amino acid residues of the GyrB ATP-binding site. These interactions typically involve:
Hydrogen Bonds: The amide linker and other functional groups on the pyrrolamide scaffold form hydrogen bonds with key residues in the active site, such as aspartate and arginine, as well as with a conserved water molecule.
Van der Waals Interactions: The aromatic pyrrole ring and other substituents engage in van der Waals contacts with hydrophobic residues lining the ATP pocket.
These combined interactions lead to a high-affinity binding of the inhibitor to the enzyme, effectively blocking its function.
Structure-Activity Relationship (SAR) Studies from a Mechanistic Framework
Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and pharmacological properties of pyrrole-2-carboxamide derivatives. These studies reveal how specific structural modifications influence the interaction with their biological targets.
For DNA gyrase inhibitors, SAR studies have established several key principles:
Pyrrole Ring Substitution: The substituents on the pyrrole ring are critical for potency. For example, in the N-phenylpyrrolamide series, substituting the pyrrole ring with 3,4-dichloro-5-methyl groups resulted in a significant increase in activity against E. coli DNA gyrase compared to a 4,5-dibromopyrrole. nih.gov Conversely, in a series of pyrrolone antimalarials, removing methyl substituents from the pyrrole ring led to a substantial loss of activity. nih.gov
Amide Group (N-H): The hydrogen on the amide nitrogen and the pyrrole nitrogen are often crucial for maintaining high activity. Methylation of either of these positions in anti-TB MmpL3 inhibitors led to a dramatic reduction or complete loss of activity, suggesting they act as important hydrogen bond donors in the binding site. nih.gov
Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen significantly impacts activity. In the anti-TB series, bulky substituents on the carboxamide improved activity. nih.gov In the N-phenylpyrrolamide gyrase inhibitors, the introduction of various nitrogen-containing heterocycles was explored to enhance interactions with the enzyme and improve antibacterial accumulation. nih.gov
The table below summarizes key SAR findings from various studies on pyrrole-2-carboxamide derivatives.
| Compound Class | Target | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| N-phenylpyrrolamides | DNA Gyrase B | Substitution of 4,5-dibromopyrrole with 3,4-dichloro-5-methyl-pyrrole | Increased potency | nih.gov |
| Pyrrole-2-carboxamides | MmpL3 (Anti-TB) | Methylation of pyrrole N-H | ~50-fold reduction in activity | nih.gov |
| Pyrrole-2-carboxamides | MmpL3 (Anti-TB) | Methylation of both pyrrole N-H and amide N-H | Complete loss of activity | nih.gov |
| Pyrrole-2-carboxamides | MmpL3 (Anti-TB) | Attaching fluorophenyl groups to the pyrrole ring | Potent anti-TB activity | nih.gov |
| Pyrrolone Antimalarials | P. falciparum | Removal of methyl groups from the pyrrole ring | ~20-25-fold loss of activity | nih.gov |
| Pyrrolone Antimalarials | P. falciparum | Replacement of pyrrole with other heterocycles (imidazole, pyrazole, etc.) | Significant loss of activity | nih.gov |
Investigation of Quorum Sensing Inhibition Mechanisms at a Molecular Level
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factor production and biofilm formation in many pathogenic bacteria, making it an attractive target for novel anti-infective therapies. While direct studies on this compound are limited, research on closely related pyrrole compounds provides significant insight into potential QS inhibition mechanisms.
Studies on 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-2,5-dicarboxylic acid have demonstrated potent QS inhibitory (QSI) activity against the opportunistic pathogen Pseudomonas aeruginosa. nih.govfrontiersin.org The mechanism of inhibition does not involve killing the bacteria but rather disrupting their communication pathways. At a molecular level, this is achieved by down-regulating the expression of key genes within the QS regulatory cascades, including the las, rhl, and pqs systems in P. aeruginosa. frontiersin.org
The inhibitory effects of these pyrrole derivatives have been quantified using real-time quantitative PCR (RT-qPCR), which measures the transcription levels of target genes. For instance, 1H-pyrrole-2-carboxylic acid was shown to significantly suppress the expression of both the signal synthase genes (lasI, rhlI) and the receptor genes (lasR, rhlR). frontiersin.org This dual action effectively shuts down the production and reception of the acyl-homoserine lactone (AHL) signal molecules that drive the QS system. Consequently, the expression of genes encoding virulence factors such as elastase (lasB), protease, and pyocyanin (B1662382) is significantly reduced. frontiersin.org
Molecular docking studies with other types of QS inhibitors suggest that these molecules often act as competitive inhibitors, binding to the ligand-binding pocket of the transcriptional regulator proteins (e.g., LasR). mdpi.com By occupying this site, they prevent the natural AHL signal molecule from binding and activating the receptor, thus blocking the downstream signaling cascade. Given the structural similarities, it is plausible that this compound could act through a similar mechanism, interfering with the function of QS receptor proteins.
The table below details the observed effects of 1H-pyrrole-2-carboxylic acid on the expression of various QS-related genes in P. aeruginosa.
| QS System | Gene | Function | Effect of 1H-pyrrole-2-carboxylic acid | Reference |
|---|---|---|---|---|
| Las System | lasI | Synthase for 3-oxo-C12-HSL signal | Significantly reduced expression (80%) | frontiersin.org |
| lasR | Receptor for 3-oxo-C12-HSL signal | Significantly reduced expression (87%) | frontiersin.org | |
| lasA | Virulence factor (elastase/protease) | Significantly reduced expression (88%) | frontiersin.org | |
| lasB | Virulence factor (elastase) | Significantly reduced expression (92%) | frontiersin.org | |
| Rhl System | rhlI | Synthase for C4-HSL signal | Significantly reduced expression (69%) | frontiersin.org |
| rhlR | Receptor for C4-HSL signal | Significantly reduced expression (89%) | frontiersin.org | |
| Pqs System | pqsA | Biosynthesis of PQS signal | Significantly reduced expression (97%) | frontiersin.org |
| pqsR | Receptor for PQS signal | Significantly reduced expression (78%) | frontiersin.org |
Future Research Directions and Emerging Paradigms for N Formyl 1h Pyrrole 2 Carboxamide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's shift towards green chemistry is influencing the synthesis of heterocyclic compounds like N-formyl-1H-pyrrole-2-carboxamide. The focus is on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
Recent research has highlighted several promising avenues for the environmentally friendly synthesis of pyrrole (B145914) derivatives. One approach involves multicomponent reactions (MCRs) conducted without solvents and catalysts at room temperature, offering a cost-effective and eco-friendly method. ijcea.org Another innovative strategy utilizes calcium carbide, an inexpensive and less hazardous chemical feedstock, to produce aryl-substituted pyrroles in a wet solvent without metal catalysts. rsc.org Furthermore, the use of biosourced materials is gaining traction. A sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been developed using 3-hydroxy-2-pyrones, which can be derived from renewable sources, reacting with amines in the absence of solvents or in aqueous solutions. acs.org
For the direct formation of the carboxamide functional group, a non-traditional method for the oxidative amidation of pyrrole carboxaldehyde has been reported. nih.gov This process uses catalytic amounts of nBu4NI and TBHP as an oxidant, providing straightforward access to primary, secondary, and tertiary pyrrole carboxamides with inexpensive reagents under mild conditions. nih.gov Photocatalysis also presents a sustainable pathway, with methods being developed to convert furans directly into pyrroles, swapping an oxygen atom for a nitrogen group in a single step at room temperature. nih.gov These strategies collectively point towards a future where the synthesis of this compound can be achieved with significantly lower environmental impact.
| Method | Key Features | Primary Precursors | Potential Advantages for this compound | Reference |
|---|---|---|---|---|
| Solvent-Free MCR | Reaction at room temperature without solvent or catalyst. | Amines, alkylpropiolates, ninhydrin | Reduced waste, low energy, cost-effective. | ijcea.org |
| Calcium Carbide Route | Uses inexpensive, readily available chemical feedstock. | Calcium carbide, oximes | Low-cost starting materials, novel pathway. | rsc.org |
| Biosourced Pyrones | Utilizes renewable starting materials. | 3-Hydroxy-2-pyrones, amines | Use of sustainable feedstocks, mild conditions. | acs.org |
| Oxidative Amidation | Direct conversion of pyrrole aldehyde to carboxamide. | Pyrrole carboxaldehyde, formamides/amines | Operationally simple, mild conditions, efficient amide formation. | nih.gov |
| Photocatalytic Furan Conversion | Atom-swap reaction driven by light. | Furan derivatives, nitrogen nucleophiles | High compatibility, redox-neutral, room temperature. | nih.gov |
Applications in Flow Chemistry and Automated Synthesis for Enhanced Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages for the synthesis of complex molecules. mdpi.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety, especially when handling hazardous chemicals. mdpi.comnih.gov
The application of flow chemistry to the synthesis of this compound could streamline its production, enabling rapid optimization and scale-up. Continuous-flow systems can be automated, allowing for high-throughput synthesis of derivatives for screening and development. nih.gov For instance, multi-step syntheses of active pharmaceutical ingredients, including those with heterocyclic cores like imatinib (B729) and flibanserin, have been successfully adapted to continuous-flow processes, demonstrating the robustness of this technology. nih.gov Electrochemical methods, which can be readily integrated into flow reactors, offer another layer of control and efficiency for constructing polysubstituted pyrroles. rsc.org By integrating synthesis, work-up, and purification into a single automated sequence, flow chemistry can dramatically reduce production time and manual intervention for this compound and its analogues.
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. | mdpi.com |
| Precise Control | Strict regulation of temperature, pressure, and residence time leads to higher selectivity and yield. | mdpi.com |
| Improved Efficiency | Rapid heat and mass transfer accelerate reaction rates. | mdpi.comnih.gov |
| Automation & Scalability | Allows for high-throughput screening of reaction conditions and straightforward scaling from lab to production. | nih.gov |
| Integration | Enables the coupling of multiple synthetic and purification steps into a single, continuous process. | nih.gov |
Bio-inspired Synthesis and Biomimetic Pathways for this compound and Derivatives
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic syntheses aim to replicate these elegant and efficient natural pathways in the laboratory. For this compound, several natural pathways offer inspiration.
A significant bio-inspired route is the Maillard reaction, a non-enzymatic process between amines and reducing sugars that is responsible for the formation of 2-formylpyrroles in nature. rsc.orgresearchgate.net This reaction can be initiated by the condensation of an amine with a sugar like D-glucose, which, through a series of rearrangements and cyclizations, can form the N-substituted 2-formylpyrrole core. rsc.orgmdpi.com Lab-based syntheses have successfully replicated this by reacting sugars and amines to produce pyrroles in useful yields, highlighting a sustainable and biomimetic approach. rsc.org
Other biosynthetic pathways for pyrrole alkaloids often start from simple amino acids. mdpi.com For example, proline can be dehydrogenated to form a pyrrole-2-carboxylate unit, a key precursor for the carboxamide moiety. mdpi.com Furthermore, the biosynthesis of some dimeric pyrrole-imidazole alkaloids is thought to proceed through a single-electron transfer (SET) oxidation, a concept that has been successfully applied in the lab to construct complex alkaloid skeletons. nih.gov By studying these natural strategies, researchers can devise novel and efficient syntheses for this compound and its derivatives, potentially uncovering new reaction mechanisms and building blocks.
| Biomimetic Pathway | Natural Precursors | Key Transformation | Relevance to this compound | Reference |
|---|---|---|---|---|
| Maillard Reaction | Reducing sugars (e.g., glucose), amines | Non-enzymatic condensation and cyclization | Forms the N-substituted 2-formylpyrrole core. | rsc.orgresearchgate.netmdpi.com |
| Amino Acid Metabolism | Proline | Enzymatic dehydrogenation | Forms the pyrrole-2-carboxylate precursor for the carboxamide. | mdpi.com |
| Oxidative Dimerization | Orooidin and related monomers | Single-Electron Transfer (SET) oxidation | Demonstrates radical-based cyclizations for complex pyrrole alkaloids. | nih.gov |
| Condensation Pathway | D-fructose, D-amino acids | Condensation in acid/base mixture | One-pot synthesis of N-alkyl-5-hydroxymethyl-pyrrole-2-carbaldehyde alkaloids. | researchgate.net |
Advanced Spectroscopic Techniques for In Situ and Time-Resolved Studies
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques are enabling researchers to move beyond static analysis of starting materials and final products to probe the transient intermediates and dynamics of a reaction in real-time.
For a molecule like this compound, time-resolved spectroscopy can provide profound insights into its formation and excited-state behavior. Techniques like time-resolved photoelectron spectroscopy (TRPES) have been used to study the ultrafast decay dynamics of pyrrole upon electronic excitation, revealing processes that occur on timescales of less than 20 femtoseconds. bris.ac.ukresearchgate.net This can help elucidate reaction mechanisms involving photo-induced steps.
Another powerful method is time-resolved spectroscopic ellipsometry (TRSE), which is a non-invasive, surface-sensitive technique capable of exploring ultrafast phenomena in thin films. opticaopen.org While its application to organic materials is still emerging, it holds the potential to study the kinetics of synthesis and charge-transfer processes in pyrrole-based materials on a picosecond timescale. opticaopen.org For studying reaction mixtures, techniques such as jet-stirred reactor analysis coupled with mass spectrometry can provide comprehensive measurements of intermediate species, as demonstrated in the study of pyrrole oxidation chemistry. polimi.it Applying these advanced methods would allow for the direct observation of reaction intermediates, the validation of proposed mechanisms, and a deeper understanding of the electronic properties of this compound.
| Technique | Information Obtained | Potential Application for this compound | Reference |
|---|---|---|---|
| Time-Resolved Photoelectron Spectroscopy (TRPES) | Ultrafast electronic decay dynamics (femtosecond scale). | Studying excited-state lifetime and decay pathways in photochemical synthesis. | bris.ac.ukresearchgate.net |
| Time-Resolved Spectroscopic Ellipsometry (TRSE) | Kinetics of charge generation and transport in thin films (picosecond scale). | In situ monitoring of film deposition or solid-phase synthesis; characterizing electronic properties. | opticaopen.org |
| JSR with ToF-MBMS | Comprehensive identification of reaction intermediates in the gas phase. | Elucidating complex reaction networks and validating kinetic models of synthesis. | polimi.it |
| NMR and IR Spectroscopy | Structural characterization of stable compounds and intermediates. | Confirming the structure of the final product and key intermediates. | researchgate.netrsc.org |
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, the optimization of reaction conditions, and the de novo design of novel molecules. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the discovery and development process. nih.gov
Beyond optimizing synthesis, AI is a powerful tool for de novo drug design. youtube.com Deep generative models can learn the underlying rules of chemical structure and bonding to propose entirely new molecules with specific desired properties. youtube.com Such models could be used to design novel derivatives of this compound with enhanced biological activity or improved physicochemical properties. By integrating AI and ML into the research workflow, scientists can move from a trial-and-error approach to a more predictive and design-oriented paradigm.
| Application | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Predictive Synthesis | ML models predict reaction outcomes, yields, and optimal conditions. | Faster development of efficient and sustainable synthetic routes. | digitellinc.com |
| Virtual Screening | AI/ML algorithms screen large compound libraries to identify molecules with desired activity. | Rapid identification of derivatives with high potential for specific biological targets. | nih.govnih.gov |
| De Novo Molecular Design | Generative models create novel chemical structures with optimized properties. | Design of new this compound analogues with improved efficacy or properties. | youtube.com |
| Property Prediction | Models predict physicochemical properties, bioactivity, and toxicity. | Prioritization of synthetic targets and early deselection of unpromising candidates. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-formyl-1H-pyrrole-2-carboxamide to achieve high purity and yield?
- Methodology :
- Reaction Design : Use Pd-catalyzed amidation or coupling reactions (e.g., with allyl or tosyl groups) in aprotic solvents like dichloromethane. Catalysts such as triethylamine improve efficiency .
- Purification : Column chromatography (SiO₂, DCM/EtOAc gradients) effectively isolates the product. Crystallization via slow evaporation in dichloromethane yields single crystals for structural validation .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>97%) and ESI-MS .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent effects (e.g., formamide vs. carboxamide groups) and confirm regioselectivity .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) determine bond lengths/angles and molecular conformation. For example, planar pyrrole rings with dihedral angles <6° relative to adjacent groups indicate electronic conjugation .
- Mass Spectrometry : HRMS-ESI validates molecular formulas (e.g., C₇H₇N₂O₂ for the parent compound) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution or hydrolysis?
- Mechanistic Insights :
- Electron-Withdrawing Groups : The formamide group (-NHCHO) enhances electrophilicity at the pyrrole C3 position, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl or piperidinyl groups) reduce reaction rates at adjacent sites. Computational modeling (DFT) predicts activation energies for such pathways .
- Experimental Validation : Kinetic studies under varying pH and temperature conditions correlate reactivity with substituent electronic parameters (Hammett constants) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as unexpected bond angles or disorder?
- Resolution Workflow :
- Refinement Tools : Use SHELXL for high-resolution data to model disorder (e.g., torsional flexibility of formamide groups). Validate with R-factor convergence (<5%) .
- Complementary Techniques : Pair crystallography with solid-state NMR to resolve ambiguities in hydrogen bonding (e.g., N–H⋯O interactions with R²²(10) motifs) .
- Data Reproducibility : Compare multiple datasets (e.g., CCDC entries) to identify systematic errors in unit cell parameters or space group assignments .
Q. How can researchers evaluate the bioactivity of this compound derivatives against enzyme targets like aldose reductase or kinases?
- Bioassay Design :
- Target Selection : Prioritize enzymes with known pyrrole-binding pockets (e.g., aldose reductase inhibition IC₅₀ < 10 µM for analogs with electron-deficient substituents) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., trifluoromethyl or pyrazolyl groups) and measure inhibition constants (Kᵢ) via fluorescence polarization assays .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities using crystal structures of target enzymes (e.g., PDB: 2ACQ for aldose reductase) .
Q. What computational methods predict the thermodynamic stability and reaction pathways of this compound under varying conditions?
- Computational Protocols :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate Gibbs free energy (ΔG) for hydrolysis or oxidation pathways .
- MD Simulations : Analyze solvation effects in polar solvents (e.g., water or DMSO) using GROMACS to model hydrogen-bonding networks .
- QSPR Models : Corrate substituent descriptors (e.g., logP, molar refractivity) with experimental stability data to prioritize derivatives for synthesis .
Critical Analysis of Contradictions
- Synthetic Yields : reports 95% yield for allyl derivatives, while notes 57% for phenyl analogs. This discrepancy highlights the sensitivity of pyrrole reactions to steric and electronic effects, necessitating condition-specific optimization .
- Crystallographic Disorder : SHELX refinement of sulfonamide derivatives () revealed torsional flexibility not observed in simpler analogs, underscoring the need for multi-technique validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
